molecular formula C19H19N3O2 B11559789 N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide

Cat. No.: B11559789
M. Wt: 321.4 g/mol
InChI Key: MEDIXNCORJYRNP-FYJGNVAPSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-propoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methyl derivatives .

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE is unique due to its indole core structure, which imparts distinct biological activities. Compared to other similar compounds, it has shown higher selectivity and potency in inhibiting COX enzymes, making it a promising candidate for further drug development .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-propoxybenzamide

InChI

InChI=1S/C19H19N3O2/c1-2-11-24-16-9-7-14(8-10-16)19(23)22-21-13-15-12-20-18-6-4-3-5-17(15)18/h3-10,12-13,20H,2,11H2,1H3,(H,22,23)/b21-13+

InChI Key

MEDIXNCORJYRNP-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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